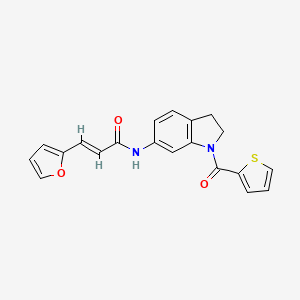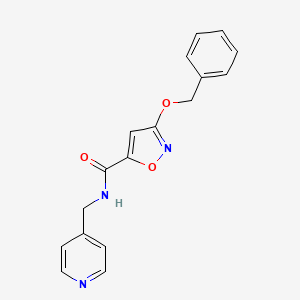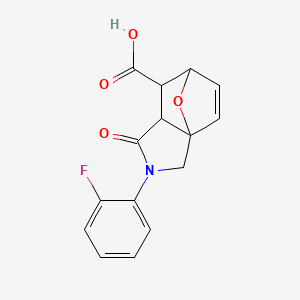
2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached. It also has an isoindole structure, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The carboxylic acid group (-COOH) is a common functional group in organic chemistry, often involved in reactions with amines and alcohols .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic fluorophenyl group and the isoindole structure would contribute to the compound’s stability. The carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation. The aromatic fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Pathways and Structural Confirmation The synthesis of similar compounds, such as 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids, is achieved through the reaction of 5-arylfurfurilamines with maleic anhydride. This process leads to the formation of cyclic and open forms that are in dynamic equilibrium. The esterification of these forms with methanol, under catalysis by sulfuric acid, results in methyl esters, indicating unexpected cleavage products of the 3a,6-oxo bridge. The structural confirmation of the obtained products utilizes X-ray structural analysis, highlighting the significance of detailed structural elucidation in the synthesis process (Nadirova et al., 2019).
Structural Characteristics and Chemical Behavior The structural analysis of related compounds, such as rac-Methyl (3aR*,4S*,5R*,7aR*)-5,7a-bis(acetyloxy)-3-oxo-2-phenyloctahydro-1H-isoindole-4-carboxylate, reveals a cis-fused bicyclic system. This analysis shows the geometrical configuration and conformational details of the molecules, providing insights into their chemical behavior and potential interactions. The study of such compounds deepens understanding of the nuanced structural factors that influence their reactivity and potential biological activity (Toze et al., 2013).
Potential Applications
Antibacterial Activity Research on the antibacterial activity of similar compounds, such as pyridonecarboxylic acids and their derivatives, underscores the potential of these chemicals in developing new antibacterial agents. These studies involve the synthesis of compounds with various substituents and evaluating their in vitro and in vivo antibacterial effectiveness. Such research contributes to the discovery of novel compounds that could serve as the basis for new antibacterial drugs, addressing the ongoing need for treatments against resistant bacterial strains (Egawa et al., 1984).
Halogen Bonding and Supramolecular Structures The study of halogen substituents and their effect on halogen bonding in compounds such as 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones explores the role of halogens in forming supramolecular architectures. This research provides valuable insights into the design of molecular structures with specific interaction capabilities, which could have implications in materials science and molecular engineering (Gurbanov et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-8-3-1-2-4-9(8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJYZKIHMQPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
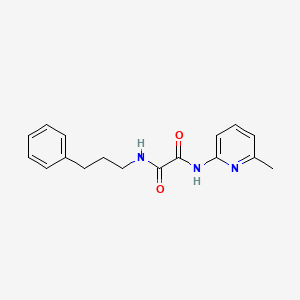

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)
![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)
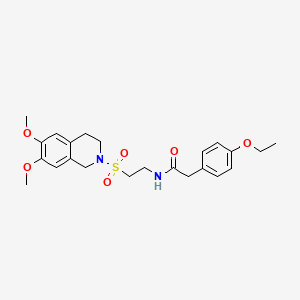
![2-[4-(2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}propanoyl)piperazin-1-yl]pyrimidine](/img/structure/B2588486.png)

